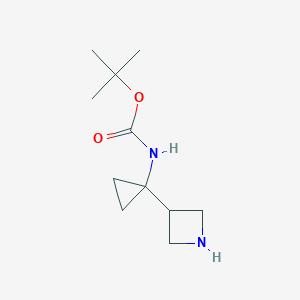

(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester

Overview

Description

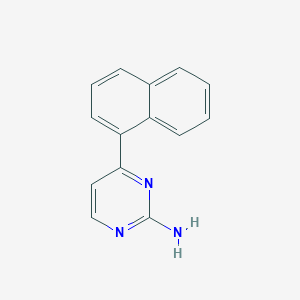

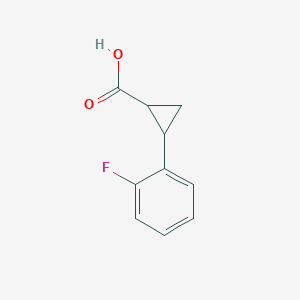

“(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C11H20N2O2 . It has a molecular weight of 212.29 . The IUPAC name for this compound is "tert-butyl N-[1-(azetidin-3-yl)cyclopropyl]carbamate" .

Molecular Structure Analysis

The InChI key for this compound is JVEKOTXBPDKXPQ-UHFFFAOYSA-N . The canonical SMILES representation is "CC©©OC(=O)NC1(CC1)C2CNC2" .Scientific Research Applications

Synthetic and Crystallographic Studies

The compound "(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester" is a complex organic molecule involved in various synthetic and crystallographic studies. One relevant research involves the preparation of similar compounds and their characterization through techniques like FT-NMR, FT-IR spectroscopy, and X-ray diffraction studies. These compounds demonstrate unique crystalline structures and interactions, such as strong N–H···O intermolecular hydrogen bonding and weak C–H···π interactions, which are crucial for understanding their properties and potential applications in materials science or pharmaceuticals (Kant, Singh, & Agarwal, 2015).

Chemical Synthesis and Modification

The azetidine ring, a part of the molecule , is often used in the synthesis of various compounds. For instance, azetidinones served as crucial synthons in the preparation of ylide pyridyl thio esters, which were then utilized to synthesize a series of carbapenems with studied antimicrobial properties (Guthikonda et al., 1987). Additionally, research highlights the use of aqueous phosphoric acid for the deprotection of tert-butyl carbamates, demonstrating the reagent's effectiveness and mildness, preserving the stereochemical integrity of the substrates. This indicates the compound's role in the preparation and modification of various pharmaceutical substances (Li et al., 2006).

Biological Applications and Studies

The structural features of compounds similar to "(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester" have been explored for potential biological applications. For example, amino acid-azetidine chimeras were synthesized to study the influence of conformation on peptide activity, indicating their potential in medicinal chemistry and drug design (Sajjadi & Lubell, 2008). Furthermore, compounds containing the azetidine ring have been studied as inhibitors of intracellular NAAA activity, which are important in therapeutic approaches for treating pain and inflammation (Nuzzi et al., 2016).

properties

IUPAC Name |

tert-butyl N-[1-(azetidin-3-yl)cyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11(4-5-11)8-6-12-7-8/h8,12H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVEKOTXBPDKXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid](/img/structure/B1321477.png)

![7-Fluorobenzo[b]thiophene](/img/structure/B1321478.png)

![tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B1321480.png)

![ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1321481.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol](/img/structure/B1321483.png)

![Benzo[d][1,2,3]thiadiazol-5-ylmethanol](/img/structure/B1321484.png)